N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-thioxo-1H-quinazolin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-thioxo-1H-quinazolin-3-yl)butanamide, also known as DH376, is a chemical compound that has shown potential as a therapeutic agent in scientific research. DH376 is a quinazoline-based compound that has been synthesized using a multistep process.
Scientific Research Applications
Antitumor Activity
A significant body of research has focused on the antitumor properties of compounds based on the quinazolinone scaffold, including N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-thioxo-1H-quinazolin-3-yl)butanamide. These compounds have been designed and synthesized to evaluate their effectiveness against various cancer cell lines. For instance, a study highlighted the extensive-spectrum antitumor efficiency of several quinazolinone derivatives against numerous cell lines belonging to different tumor subpanels. Compounds demonstrated selective activity towards renal and lung cancer cell lines, showcasing the potential of these compounds in cancer therapy (Mohamed et al., 2016).
Another investigation revealed that 3-benzyl-substituted-4(3H)-quinazolinones showed broad-spectrum antitumor activity, being more potent than the positive control 5-FU against various cancer cell lines. This suggests that modifications to the quinazolinone core can lead to significant enhancements in antitumor activity (Al-Suwaidan et al., 2016).
Antiviral Activity
Quinazolinone derivatives have also been investigated for their antiviral properties. A study focusing on the synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation demonstrated that some of these compounds displayed weak to good anti-Tobacco mosaic virus (TMV) activity. This indicates the potential of quinazolinone derivatives in the development of new antiviral agents (Luo et al., 2012).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-26-16-10-9-13(12-17(16)27-2)21-18(24)8-5-11-23-19(25)14-6-3-4-7-15(14)22-20(23)28/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,21,24)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOMJXWOHOTGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=S)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-(4-oxo-2-thioxo-1H-quinazolin-3-yl)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.